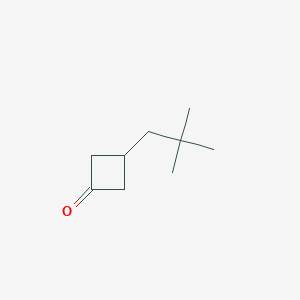
3-(2,2-Dimethyl-propyl)cyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethyl-propyl)cyclobutanone is a cyclobutane derivative. Cyclobutanes are cyclic compounds with four carbon atoms in the ring . They are known for their unique structures and high reactivity .
Synthesis Analysis
Cyclobutanones can be synthesized through various methods. One approach involves the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts . Another method involves a catalytic radical process that enables an asymmetric 1,4-C-H alkylation of diazoketones for the stereoselective construction of cyclobutanone structures .Molecular Structure Analysis
The molecular structure of cyclobutanones, including this compound, can be analyzed using various techniques . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyclobutanones can undergo various chemical reactions. For instance, borylated cyclobutanones can be produced from amides of carboxylic acids and vinyl boronates via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclobutanones can be analyzed using various techniques . These properties include mass, color, volume, and others .Aplicaciones Científicas De Investigación
Photochemical Reactions
3-(2,2-Dimethyl-propyl)cyclobutanone and its derivatives have been studied in the context of photochemical reactions. For example, Yoshioka et al. (1984) explored the photochemical reaction of phenyl-substituted 1,3-diketones, which are closely related to this compound, demonstrating their utility in producing cyclobutanone derivatives through irradiation processes (Yoshioka, Suzuki, & Oka, 1984).
Catalytic Reactions
Studies by Matsuda, Shigeno, & Murakami (2008) and Matsuda, Makino, & Murakami (2004) highlight the role of cyclobutanones, similar to this compound, in palladium-catalyzed reactions. These reactions are significant for producing various organic compounds, including arylated benzolactones and butyrophenone derivatives (Matsuda, Shigeno, & Murakami, 2008), (Matsuda, Makino, & Murakami, 2004).
Synthesis of Organic Compounds
The synthesis of protected 2-aminocyclobutanone, a modular transition state synthon for medicinal chemistry, as discussed by Mohammad et al. (2020), indicates the potential of cyclobutanone derivatives in developing inhibitors for various enzymes (Mohammad, Reidl, Zeller, & Becker, 2020). Additionally, Bernard et al. (2005) describe the acid-catalyzed ring expansion of isopropenylcyclobutanols, a process relevant to the synthesis of sesquiterpenes (Bernard, Frongia, Secci, & Piras, 2005).
Insecticidal Synthesis
The work by Greuter et al. (1980) demonstrates the use of cyclobutanone derivatives in synthesizing pyrethroids, a class of insecticides, showcasing their applicability in agricultural chemistry (Greuter, Bissig, Martin, Fluck, & Gsell, 1980).
Safety and Hazards
Direcciones Futuras
Cyclobutanones, including 3-(2,2-Dimethyl-propyl)cyclobutanone, have potential applications in the synthesis of complex natural products bearing strained cyclobutane subunits . These compounds not only display fascinating architectures but also show potent biological activities . Therefore, the development of new strategies for the construction of cyclobutane rings is a promising area of research .
Propiedades
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)6-7-4-8(10)5-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHWKKNCQPVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
570410-18-3 |
Source


|
| Record name | 3-(2,2-dimethylpropyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

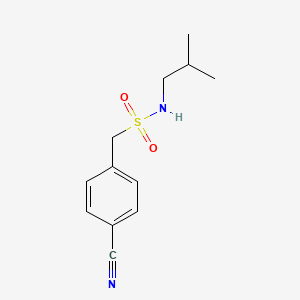
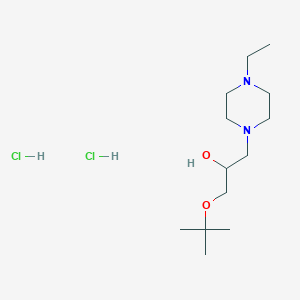
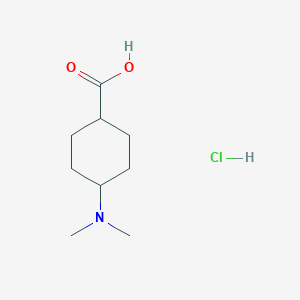
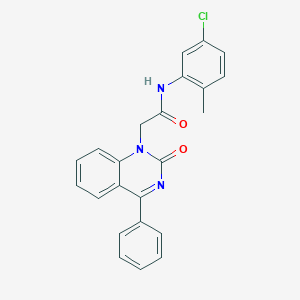
![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)
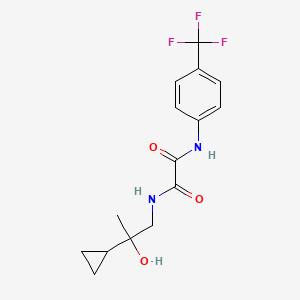
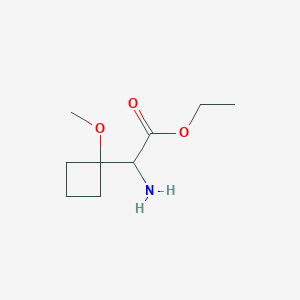
![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)
![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2366702.png)
![[2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2366704.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)
